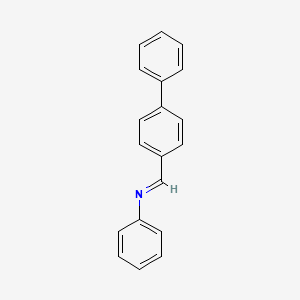

N-phenyl-1-(4-phenylphenyl)methanimine

Description

Properties

CAS No. |

51357-73-4 |

|---|---|

Molecular Formula |

C19H15N |

Molecular Weight |

257.3 g/mol |

IUPAC Name |

N-phenyl-1-(4-phenylphenyl)methanimine |

InChI |

InChI=1S/C19H15N/c1-3-7-17(8-4-1)18-13-11-16(12-14-18)15-20-19-9-5-2-6-10-19/h1-15H |

InChI Key |

CDRDKPKYMRVXSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Electronic Effects of Substituents

- Electron-withdrawing groups (EWGs) : CF₃ (), CN (), and Br () increase the electrophilicity of the imine carbon, enhancing reactivity in nucleophilic additions (e.g., hydroboration). For example, N-phenyl-1-(4-bromophenyl)methanimine achieves 97% yield in hydroboration, outperforming methyl- or methoxy-substituted analogs (86–97% yield) .

- Electron-donating groups (EDGs) : CH₃ (), OMe (), and hydroxyethyl () reduce imine electrophilicity, slowing reactions. For instance, methoxy-substituted imines require longer reaction times in hydroboration .

Structural and Crystallographic Insights

- Biphenyl substituents: The biphenyl group in the target compound introduces steric bulk and extended conjugation, influencing packing in crystal lattices.

- Nitro-substituted analogs : (E)-1-(2-nitrophenyl)-N-(o-tolyl)methanimine shows a smaller dihedral angle (5.2–6.4° ), indicating substituent-dependent conformational flexibility .

Spectroscopic Properties

- Fluorinated imines: Compounds like N-(1-(4-methoxyphenyl)ethyl)-1-(2,4,6-trifluorophenyl)methanimine exhibit diagnostic ¹⁹F NMR shifts (δ = −108 to −113 ppm) .

- Hydroxyethyl-substituted imines : N-Phenyl-1-(4-(2-hydroxyethyl)phenyl)methanimine shows ¹H NMR signals for the hydroxyethyl group at δ = 3.66–3.34 ppm .

Q & A

Q. What are the optimal synthetic routes for preparing N-phenyl-1-(4-phenylphenyl)methanimine, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via Schiff base formation by refluxing equimolar amounts of aniline and substituted benzaldehyde derivatives in solvents like toluene or chloroform. For example, refluxing 4-(methylthio)benzaldehyde with aniline in toluene for 16 hours achieved 100% yield . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., chloroform) enhance imine formation but may require longer reaction times.

- Temperature : Reflux conditions (~110°C for toluene) ensure efficient dehydration.

- Purification : Recrystallization from methanol or ethanol is critical for removing unreacted precursors .

Q. How can spectroscopic techniques (NMR, IR) be systematically applied to confirm the structure of this compound?

Methodological Answer:

- <sup>1</sup>H-NMR : Look for a singlet at δ ~8.4 ppm corresponding to the imine proton (CH=N). Aromatic protons typically appear as multiplets between δ 7.2–7.8 ppm .

- <sup>13</sup>C-NMR : The imine carbon resonates at δ ~160–165 ppm. Aromatic carbons appear between δ 120–140 ppm .

- IR : A strong C=N stretch at ~1600–1650 cm⁻¹ confirms imine formation .

Q. What are the basic electronic properties of this compound, and how can UV-Vis spectroscopy elucidate its π-conjugation?

Methodological Answer: UV-Vis spectra typically show absorption maxima (λmax) in the range of 250–350 nm due to π→π* transitions in the conjugated imine-aromatic system. For example, derivatives with electron-donating groups (e.g., methoxy) exhibit redshifted λmax compared to electron-withdrawing substituents .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations resolve contradictions in experimental vs. computational electronic structure data for this compound?

Methodological Answer:

- Functional selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energies, ionization potentials) .

- Basis sets : Use 6-31G(d,p) for geometry optimization and larger sets (e.g., cc-pVTZ) for electronic excitations.

- Validation : Compare computed vs. experimental UV-Vis spectra and NMR chemical shifts to identify discrepancies in charge distribution or conjugation effects .

Q. What strategies are effective in analyzing conflicting biological activity data (e.g., antimicrobial vs. cytotoxic effects) for Schiff base derivatives?

Methodological Answer:

- Dose-response assays : Perform IC50 determinations across multiple cell lines to distinguish selective toxicity.

- Molecular docking : Identify binding modes to targets like bacterial enzymes (e.g., dihydrofolate reductase) vs. human kinases to explain selectivity .

- Dynamic simulations : Run 100-ns MD simulations to assess stability of ligand-target complexes and correlate with bioactivity trends .

Q. How can advanced spectroscopic methods (e.g., time-resolved fluorescence) probe excited-state dynamics in fluorescent Schiff bases like this compound?

Methodological Answer:

- Time-resolved fluorescence : Use femtosecond lasers to measure radiative decay rates (kr) and non-radiative decay (knr), which are sensitive to substituent effects on conjugation.

- Solvatochromism : Compare emission spectra in solvents of varying polarity to quantify intramolecular charge transfer (ICT) character .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in photoredox-catalyzed reactions?

Methodological Answer:

- Transient absorption spectroscopy : Track intermediates (e.g., radical ions) formed under visible-light irradiation.

- Cyclic voltammetry : Determine redox potentials to predict electron-transfer pathways. For example, derivatives with electron-withdrawing groups (e.g., –CN) exhibit lower reduction potentials, enhancing photocatalytic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.